![molecular formula C17H16N6S B2376826 2-(((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine CAS No. 1334372-10-9](/img/structure/B2376826.png)

2-(((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

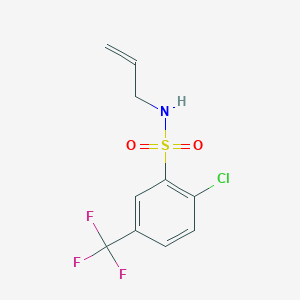

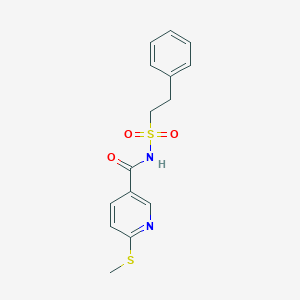

The compound “2-(((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine” is a complex organic molecule. It contains several functional groups and rings, including a pyrazole ring, a pyridazine ring, and an imidazo[1,2-a]pyridine ring .

Synthesis Analysis

The synthesis of similar compounds often involves reactions with hydrazide . For example, hydrazide can react with aryl isocyanate and aryl or alkyl isothiocyanates to form various compounds . The reaction with ethyl isothiocyanate proceeds without ring closure, forming a specific compound .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. It has been found that similar compounds crystallize in a monoclinic P 2 1 / n space group .Chemical Reactions Analysis

The reactions of similar compounds with aryl isocyanate, aryl, and alkyl isothiocyanates have been studied . These reactions result in the formation of various compounds, with some reactions proceeding without ring closure .Scientific Research Applications

Synthesis and Chemical Transformations

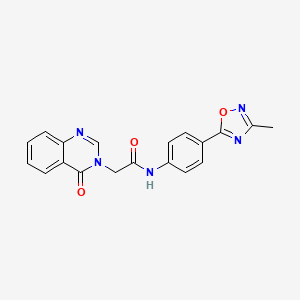

Synthesis of New Pyridazin Derivatives Sayed, Khalil, Ahmed, and Raslan (2002) described the synthesis of various pyridazinones and pyridazine-6-imines using 3-dimethyl-1-[3-methyl-(4H)-5-phenylimidazol[2,1-b]thiazol-2-yl]prop-2-enone. This study provides insights into the chemical transformations and synthesis pathways relevant to compounds similar to 2-(((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine (Sayed et al., 2002).

Reactions of 5-Mercaptoazoles with Acetylenic Esters Bakulev, Berseneva, Belskaia, Morzherin, Zaitsev, Dehaen, Luyten, and Toppet (2003) conducted a systematic study on the reactions between dimethyl acetylenedicarboxylate and 5-mercaptoazoles, leading to novel imidazo[1,5-b]thiazin-4-ones and pyrazolo[1,5-b]thiazin-4-ones. This research enhances the understanding of reactions involving heterocycles similar to the query compound (Bakulev et al., 2003).

Pharmacological and Biological Studies

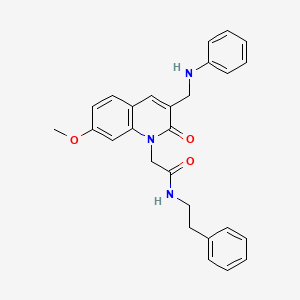

Synthesis and Biological Screening of Novel Derivatives Flefel, El-Sofany, El-Shahat, Naqvi, and Assirey (2018) synthesized a series of novel pyridine and fused pyridine derivatives with antimicrobial and antioxidant activity. This study highlights the potential pharmacological applications of compounds structurally related to this compound (Flefel et al., 2018).

Imidazo[1,2-a]pyridine Scaffold as Therapeutic Agents Deep, Bhatia, Kaur, Kumar, Jain, Singh, Batra, Kaushik, and Deb (2016) reviewed the wide range of derivatives of the imidazo[1,2-a]pyridine scaffold, highlighting its broad range of applications in medicinal chemistry, such as anticancer, antimycobacterial, and anticonvulsant activities. This review provides valuable insights into the therapeutic potential of compounds like this compound (Deep et al., 2016).

Future Directions

properties

IUPAC Name |

2-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]sulfanylmethyl]imidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N6S/c1-12-9-13(2)23(21-12)16-6-7-17(20-19-16)24-11-14-10-22-8-4-3-5-15(22)18-14/h3-10H,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEEYUYCTDOBGOR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN=C(C=C2)SCC3=CN4C=CC=CC4=N3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methoxyphenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2376743.png)

![4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl 4-chlorobenzenesulfonate](/img/structure/B2376750.png)

![N-(4-((6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acetamide](/img/structure/B2376752.png)

![2-(2,4-Dimethylphenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2376755.png)

![N-butyl-2-chloro-N-methylthieno[3,2-d]pyrimidine-6-sulfonamide](/img/structure/B2376756.png)

![[4-(1,3-Benzothiazol-2-yl)phenyl] 2-chloropyridine-3-carboxylate](/img/structure/B2376757.png)

![4-[2-(Furan-3-yl)acetyl]piperazine-1-sulfonyl fluoride](/img/structure/B2376758.png)

![6-ethyl 3-methyl 2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2376760.png)

![N-(4-chlorophenyl)-2-[4-(4-ethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2376761.png)

![1-(3-Fluoro-2-methylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2376766.png)